molecular formula C30H37N3O6 B8104303 DBCO-PEG2-NH-Boc

DBCO-PEG2-NH-Boc

Katalognummer: B8104303
Molekulargewicht: 535.6 g/mol
InChI-Schlüssel: GYLXPPCIPNVSKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG2-NH-Boc involves the conjugation of dibenzocyclooctyne with a polyethylene glycol chain and a Boc-protected amine group. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Wirkmechanismus

Mechanism:

Molecular Targets and Pathways:

Biologische Aktivität

DBCO-PEG2-NH-Boc is a versatile compound extensively utilized in bioconjugation and drug development, particularly as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into the biological activity of this compound, highlighting its applications, synthesis, and case studies that demonstrate its effectiveness in various biological contexts.

Chemical Structure and Properties

This compound is a PEGylated compound featuring a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) chain and a Boc-protected amine. The DBCO group allows for bioorthogonal reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC), which is crucial for selective labeling of biomolecules without interfering with native biological functions.

Applications in Bioconjugation

  • Synthesis of PROTACs :
    • This compound serves as an essential building block for PROTACs, which are designed to target specific proteins for degradation. The PEG linker enhances solubility and pharmacokinetics, improving the overall efficacy of the conjugates .
    • Recent studies have shown that incorporating this compound into PROTAC designs allows for efficient recruitment of E3 ligases, facilitating targeted protein degradation in cancer cells .
  • Antibody-Drug Conjugates (ADCs) :
    • The compound can be utilized to create ADCs by linking cytotoxic drugs to antibodies through bioorthogonal chemistry. This approach enhances the specificity and efficacy of cancer therapies while minimizing off-target effects .
    • A notable case study involved the modification of trastuzumab with this compound to achieve a drug-antibody ratio (DAR) that optimizes therapeutic outcomes .

Case Study 1: PROTAC Development

In a recent study, researchers synthesized a series of PROTACs using this compound as a linker. The resulting compounds demonstrated significant potency against target proteins in various cancer cell lines. The study highlighted the importance of the PEG spacer in enhancing solubility and cellular uptake, leading to improved degradation rates of target proteins compared to traditional small-molecule inhibitors .

Case Study 2: Antibody Conjugation

Another study focused on optimizing antibody conjugation using this compound. Researchers successfully modified trastuzumab with multiple payloads through sequential SPAAC reactions. The resulting conjugates exhibited enhanced therapeutic efficacy in preclinical models, confirming the potential of this compound in developing next-generation ADCs .

Research Findings

Recent findings emphasize the role of this compound in improving the pharmacokinetic profiles of drug conjugates:

Study Findings Application
Enhanced solubility and stability in serumPROTAC synthesis
Improved drug-antibody ratios leading to better therapeutic outcomesADC development
Effective targeting and degradation of specific proteinsCancer therapy

Eigenschaften

IUPAC Name

tert-butyl N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O6/c1-30(2,3)39-29(36)32-17-19-38-21-20-37-18-16-31-27(34)14-15-28(35)33-22-25-10-5-4-8-23(25)12-13-24-9-6-7-11-26(24)33/h4-11H,14-22H2,1-3H3,(H,31,34)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLXPPCIPNVSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.